
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Overview
Description
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a hydroxybenzyl substituent at the 5th position of the heterocyclic core. Thiazolidinediones are renowned for their diverse pharmacological profiles, including antidiabetic, anti-inflammatory, and antioxidant activities. The hydroxy group at the para position of the benzylidene moiety in this compound may enhance hydrogen bonding and modulate electronic properties, influencing its biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glitazones typically involves the formation of the thiazolidinedione ring structure. One common method includes the reaction of a substituted benzyl chloride with thiourea to form a substituted thiourea intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinedione ring .
Industrial Production Methods
Industrial production of glitazones often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be utilized to enhance efficiency and scalability .
Chemical Reactions Analysis
Reduction of the Methylene Unsaturated Bond
The intermediate 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione undergoes reduction to yield 5-(4-hydroxybenzyl)thiazolidine-2,4-dione . Industrial methods prioritize catalytic systems over high-pressure hydrogenation:
The NaBH₄-based system avoids flammable organic solvents, using water for easier post-reaction isolation via pH adjustment .
Catalytic and Solvent Systems
Alternative green synthesis approaches utilize deep eutectic solvents (DESs) as dual solvent-catalysts:
DES Composition | Reaction Efficiency | Environmental Impact | Source |
---|---|---|---|
Choline chloride-urea | 85–92% yield for TZD derivatives | Low toxicity, recyclable |
DESs enhance reaction rates and reduce waste compared to traditional organic solvents .
Stability and Degradation
The compound’s stability is influenced by storage conditions:
Factor | Effect | Optimal Conditions | Source |
---|---|---|---|
Moisture | Hydrolysis of thiazolidinedione ring | Store in sealed, dry containers | |
Temperature | Degradation above 150°C | Room temperature (20–25°C) |
Key Research Findings
- Industrial Scalability : The NaBH₄/Co²⁺ system enables cost-effective large-scale production without high-pressure hydrogenation .
- Pharmacological Relevance : Alkylation at the phenolic group is essential for converting the intermediate into bioactive molecules like pioglitazone .
- Green Chemistry : DESs offer sustainable alternatives to conventional solvents, aligning with eco-friendly synthesis trends .
Scientific Research Applications
Medicinal Chemistry and Diabetes Treatment
Thiazolidinedione Derivatives
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione serves as a crucial intermediate in the synthesis of TZD-based drugs, such as pioglitazone. TZDs are primarily used to manage type 2 diabetes by enhancing insulin sensitivity in muscle and adipose tissues while decreasing hepatic glucose production. This mechanism is particularly beneficial for patients with insulin resistance who struggle to control blood sugar levels through diet and exercise alone .
Synthesis Pathway
The synthesis of this compound involves the condensation of p-hydroxybenzaldehyde with thiazolidine-2,4-dione, followed by reduction processes that yield the target compound. This method not only facilitates the production of TZD derivatives but also allows for potential scalability in industrial applications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including those derived from this compound. Research indicates that these compounds can suppress the growth of various cancer cell lines, including breast, colon, and prostate cancers. For instance, derivatives have shown IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervical carcinoma cells .
Mechanism of Action
The anticancer effects are attributed to multiple mechanisms, including apoptosis induction and inhibition of cell proliferation pathways. The structural modifications on the thiazolidinedione core significantly influence their biological activity, making it a promising scaffold for novel anticancer agents .
Anti-inflammatory Activity
In addition to its antidiabetic and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have reported that certain derivatives can stabilize human red blood cell membranes and inhibit protein denaturation, which are indicative of anti-inflammatory activity .
Case Study Insights
In vivo studies using alloxan-induced diabetic rats demonstrated that specific derivatives showed significant hypoglycemic activity at doses of 35 mg/kg body weight. Chronic toxicity studies further confirmed their safety profile at higher doses .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of various thiazolidinedione derivatives to specific protein targets such as PPARγ and COX enzymes. These studies help identify lead compounds for further development by predicting their interaction with biological targets .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Diabetes Management | Intermediate in TZD synthesis for type 2 diabetes treatment | Enhances insulin sensitivity; reduces hepatic glucose output |
Anticancer Activity | Suppresses growth in various cancer cell lines | IC50 values from 0.19 to 3.2 μM against specific cancers |
Anti-inflammatory Effects | Stabilizes cell membranes; inhibits protein denaturation | Significant activity observed in vivo at low doses |
Molecular Docking | Predicts binding affinity to PPARγ and COX enzymes | Identifies potential lead compounds for drug development |
Mechanism of Action
Glitazones exert their effects by activating peroxisome proliferator-activated receptors (PPARs), specifically PPAR-gamma. These nuclear receptors regulate the expression of genes involved in glucose and lipid metabolism. When activated, PPAR-gamma forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences, leading to increased transcription of genes that enhance insulin sensitivity and decrease inflammation .
Comparison with Similar Compounds
Comparison with Similar Thiazolidinedione Derivatives
Lipoxygenase (LOX) Inhibition
The inhibitory activity of TZDs against LOX is highly dependent on substituent type and position. In a study testing 19 derivatives, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1m) exhibited the lowest lipid peroxidation inhibition (23.0%) at 100 µM, whereas 5-(3-methoxybenzylidene)-TZD (1d) showed the highest inhibition (84.2%). For LOX inhibition, 5-(2,5-dihydroxybenzylidene)-TZD (1c) had the best IC50 (3.52 µM), suggesting that dihydroxy substitution enhances activity. Conversely, methoxy groups (e.g., 1g ) reduced potency, likely due to steric hindrance .
Table 1: LOX and Lipid Peroxidation Inhibition of Selected TZDs
Compound | Substituent | LOX Inhibition (%) | Lipid Peroxidation Inhibition (%) | IC50 (µM) |
---|---|---|---|---|
1c (5-(2,5-dihydroxybenzylidene)-TZD) | 2,5-dihydroxy | 76.3 | 65.4 | 3.52 |
1m (5-(4-hydroxybenzylidene)-TZD) | 4-hydroxy | 32.1 | 23.0 | >100 |
1d (5-(3-methoxybenzylidene)-TZD) | 3-methoxy | 54.7 | 84.2 | 12.9 |
Antioxidant Activity
Antioxidant efficacy correlates with phenolic hydroxyl groups. Marc et al. (2019) demonstrated that increasing phenolic -OH groups in TZDs enhances radical scavenging. For example, 5-(3,4-dihydroxybenzylidene)-TZD showed superior antioxidant activity compared to mono-hydroxy derivatives like 1m . However, methoxy groups (e.g., 1g) diminished activity due to reduced electron-donating capacity .
Antidiabetic Activity
TZDs act as insulin sensitizers via PPAR-γ agonism. 5-(4-Hydroxybenzyl)-TZD derivatives have moderate activity, but structural modifications significantly enhance potency. For instance:
- 5-[4-(5-Methoxy-3-methyl-imidazopyridinylmethoxy)benzyl]-TZD (19a) exhibited strong hypoglycemic effects in diabetic mice, surpassing rosiglitazone in vivo .
- 3-((Diethylamino)methyl)-5-(4-methoxybenzylidene)-TZD showed 82% glucose reduction in alloxan-induced diabetic rats, highlighting the importance of methoxy and aminoalkyl substitutions .
Table 2: Antidiabetic Activity of Key TZDs
Compound | Substituent | Glucose Reduction (%) | Reference Standard (Rosiglitazone) |
---|---|---|---|
19a | Imidazopyridine-methoxy | 89% | 75% |
3-(Diethylaminomethyl)-5-(4-methoxybenzylidene)-TZD | Methoxy + aminoalkyl | 82% | 70% |
5-(4-Hydroxybenzylidene)-TZD (1m) | 4-hydroxy | 45% | N/A |
Anti-inflammatory and Neuroprotective Activity
The methoxybenzylidene group is critical for anti-inflammatory effects. 5-(4-Methoxybenzylidene)-TZD inhibited TNF-α and IL-6 in murine arthritis models . In contrast, 5-(4-Hydroxybenzyl)-TZD derivatives, when combined with caffeic acid (as in pioglitazone analogs), showed dual MAO-B inhibition and Nrf2 activation, suggesting utility in neurodegenerative diseases .
Anticancer and Antimicrobial Activity
- Anticancer: Alkyl and halogen substituents improve efficacy.
- Antimicrobial : Halogenated derivatives like 5-(2,6-dichlorobenzylidene)-TZD exhibited broad-spectrum activity against Candida albicans and Gram-negative bacteria, outperforming hydroxy-substituted analogs .
Mitochondrial Pyruvate Carrier (MPC) Inhibition
5-(4-Hydroxybenzylidene)-TZD (compound 3) inhibited mitochondrial respiration comparably to UK5099 (a reference MPC inhibitor), while 3-benzyl-TZDs were less effective. The hydroxybenzylidene moiety likely enhances binding to MPC targets .
Structural and Electronic Insights
- Hydrogen Bonding : The 4-hydroxy group in 1m facilitates hydrogen bonding with targets like PTP1B but may reduce lipophilicity, limiting membrane permeability .
- Hyperpolarizability : Chloro-substituted TZDs (e.g., 5-(4-chlorobenzylidene)-TZD ) exhibit higher hyperpolarizability (10.28 × 10<sup>−30</sup> esu), enhancing charge transfer interactions in enzyme inhibition .
Biological Activity
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a compound that plays a significant role as an intermediate in the synthesis of thiazolidinedione (TZD) drugs, particularly pioglitazone, which is used in the management of type 2 diabetes. This article explores its biological activity, synthetic methods, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound features a thiazolidine core with hydroxyl and carbonyl groups. The compound's structure enhances its solubility and potential biological activity compared to other derivatives within the thiazolidinedione family.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Thiazolidine-2,4-dione | Basic thiazolidine core without substitutions | Foundational structure for many derivatives |
5-Benzylidene-thiazolidine-2,4-dione | Benzylidene substituent at position 5 | Enhanced lipophilicity and potential bioactivity |
5-(2-Hydroxybenzyl)thiazolidine-2,4-dione | Hydroxy group on the benzyl ring | Potentially different biological activity profile |
5-(Phenyl)thiazolidine-2,4-dione | Phenyl group instead of hydroxybenzyl | Variations in hydrophobicity affecting bioactivity |
Synthesis
The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and thiazolidine-2,4-dione. Catalysts such as piperidinium acetate or pyrrolidine are commonly employed in solvents like toluene or methanol. The reaction pathway can be summarized as follows:
- Condensation : 4-hydroxybenzaldehyde reacts with thiazolidine-2,4-dione.
- Reduction : The resulting compound is reduced to yield this compound.
Antidiabetic Potential
As a precursor for TZD drugs, this compound contributes to the pharmacological profile of compounds like pioglitazone. TZDs are known to enhance insulin sensitivity in muscle and adipose tissues while reducing hepatic glucose production. This mechanism is crucial for managing blood sugar levels in type 2 diabetes patients .
Anticancer Activity
Recent studies have indicated potential anticancer properties associated with thiazolidinediones and their derivatives. For instance:
- A study designed novel VEGFR-2-targeting thiazolidine-2,4-dione derivatives that demonstrated significant inhibition of cancer cell growth in various cell lines (HT-29, A-549, HCT-116) .
- Another research highlighted that certain thiazolidinedione derivatives exhibited antiproliferative effects against melanoma (A375) and cervical cancer (HeLa) cell lines with IC50 values in the micromolar range .
Anti-inflammatory Effects
Molecular docking studies suggest that this compound interacts with enzymes involved in lipid metabolism such as lipoxygenase. This interaction indicates its potential application in anti-inflammatory therapies.
Case Studies
- Synthesis Optimization : Research has focused on optimizing synthetic methods for producing this compound efficiently to enhance the availability of TZD drugs.
- Anticancer Mechanisms : A study examined the mechanisms through which thiazolidinediones induce apoptosis in cancer cells, highlighting their role in blocking topoisomerase I and II activities, crucial for DNA replication and repair .
Q & A
Q. What are the optimized synthetic routes for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione, and how do reaction conditions influence yield and purity?
Basic Synthesis Methodology :
The compound is typically synthesized via Knoevenagel condensation. A common route involves reacting thiazolidine-2,4-dione with 4-hydroxybenzaldehyde derivatives in the presence of a base (e.g., sodium acetate) and acetic acid under reflux (2–6 hours). Yields depend on solvent choice (DMF, THF, or pyridine) and stoichiometric ratios of reactants. For example, substituting 4-hydroxy-3-methoxybenzaldehyde for 4-hydroxybenzaldehyde introduces methoxy groups, altering electronic properties and reactivity .
Advanced Optimization :
Modifications like using lithium borohydride (LiBH₄) in THF for selective reduction of intermediates can improve stereochemical control. Catalytic systems (e.g., alum or photoredox catalysts) may enhance regioselectivity, particularly in complex multi-step syntheses .
Q. How can researchers validate the pharmacological activity of this compound derivatives?
Basic Screening :
Standard assays include:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC/MFC values reported .
- Antioxidant Potential : DPPH radical scavenging or FRAP assays, comparing IC₅₀ values to ascorbic acid controls .
Advanced Mechanistic Studies :
- Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., PPAR-γ for antidiabetic activity).
- In Vivo Models : Rodent studies for glucose tolerance (OGTT) or inflammation (carrageenan-induced paw edema) to validate computational predictions .
Q. What analytical techniques are critical for characterizing thiazolidine-2,4-dione derivatives?
Basic Characterization :
- NMR (¹H/¹³C) : Confirm regiochemistry of substituents (e.g., Z/E isomerism in benzylidene derivatives).
- HPLC : Assess purity (>95% required for pharmacological studies) .
Advanced Structural Analysis :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.
- Mass Spectrometry (HRMS) : Identify fragmentation patterns to distinguish isobaric analogs .
Q. How can computational methods accelerate the design of novel thiazolidine-2,4-dione analogs?
Advanced Workflow :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states in Knoevenagel condensation).
- Machine Learning (ML) : Train models on PubChem data to predict solubility or bioavailability. ICReDD’s reaction path search methods integrate ML with experimental feedback for rapid optimization .
Q. What strategies resolve contradictions in reported biological activities of thiazolidine-2,4-dione derivatives?
Methodological Approaches :
- Meta-Analysis : Compare datasets across studies, noting variables like assay protocols (e.g., bacterial strain differences in MIC values).
- Dose-Response Curves : Re-evaluate activity thresholds; e.g., antioxidant effects may plateau at high concentrations due to pro-oxidant behavior .
Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising yield?
Advanced Process Engineering :
- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by precise control of residence time.
- DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent ratio, catalyst loading) identifies critical parameters for reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Guidelines :
Properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHRVBBQISBSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270095 | |
Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74772-78-4 | |
Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74772-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | U-90441 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | U-90441 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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